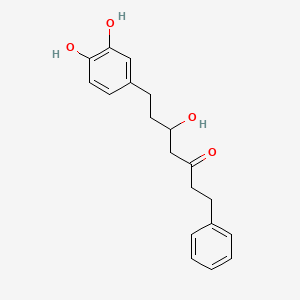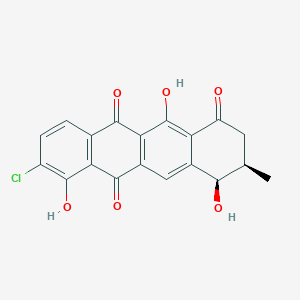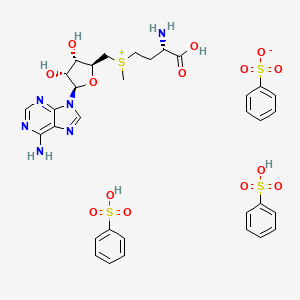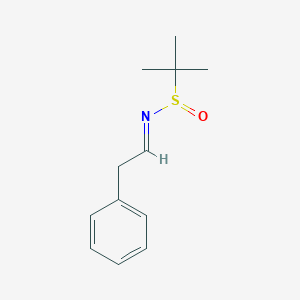
7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one is a diarylheptanoid, a type of natural phenolic compound. This compound is known for its potential biological activities and is found in various plants. It has drawn significant interest due to its antioxidant, anti-inflammatory, and potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one typically involves the condensation of appropriate phenolic precursors. One common method includes the use of aldol condensation reactions, where 3,4-dihydroxybenzaldehyde and acetophenone are reacted under basic conditions to form the desired diarylheptanoid structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions of the aldol condensation process to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Ethers, esters, and other substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one has various scientific research applications:
Chemistry: Used as a model compound for studying phenolic chemistry and reaction mechanisms.
Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Explored for its anti-inflammatory and potential anticancer activities.
Wirkmechanismus
The mechanism of action of 7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one involves its interaction with various molecular targets:
Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Curcumin: Another diarylheptanoid with similar antioxidant and anti-inflammatory properties.
Quercetin: A flavonoid with strong antioxidant activity.
Resveratrol: A stilbenoid known for its anti-inflammatory and anticancer properties.
Uniqueness
7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one is unique due to its specific structure, which combines the properties of both phenolic and ketone functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and biological activities, making it a versatile compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C19H22O4 |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
7-(3,4-dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one |
InChI |
InChI=1S/C19H22O4/c20-16(9-6-14-4-2-1-3-5-14)13-17(21)10-7-15-8-11-18(22)19(23)12-15/h1-5,8,11-12,17,21-23H,6-7,9-10,13H2 |
InChI-Schlüssel |
SYRQDRMPFUJWII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)CC(CCC2=CC(=C(C=C2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1,7]Naphthyridine 1-oxide](/img/structure/B12956636.png)
![5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12956655.png)
![tert-butyl 12-chloro-7-thia-4,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene-4-carboxylate](/img/structure/B12956661.png)


![2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12956670.png)





